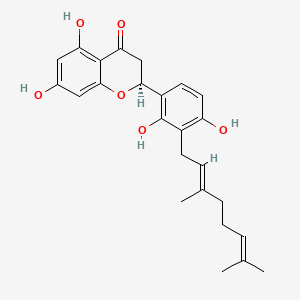

Sanggenol A

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPMSYLDWCXEOI-CEMXSPGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of the Sanggenol A Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenol A, a potent prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. As a member of the complex family of Morus-derived natural products, its intricate chemical structure presents a fascinating challenge for biosynthetic elucidation. Understanding the enzymatic machinery responsible for its formation is crucial for developing biotechnological production platforms and for enabling the synthesis of novel analogs with enhanced therapeutic properties.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It integrates findings from studies on general flavonoid biosynthesis in Morus species with specific research on key enzyme classes, such as prenyltransferases and Diels-Alderases, that are critical for the formation of complex prenylated flavonoids. While the complete pathway remains an active area of research, this document outlines a putative biosynthetic route, details the known enzymatic steps, and provides a foundation for future investigations.

Core Biosynthetic Machinery: From Phenylalanine to the Flavonoid Scaffold

The biosynthesis of this compound commences with the well-established phenylpropanoid and flavonoid pathways, which construct the fundamental C6-C3-C6 flavonoid skeleton. This initial phase is catalyzed by a series of conserved enzymes:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): A key polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, a central intermediate in flavonoid biosynthesis.

Caption: General flavonoid biosynthesis pathway leading to (2S)-naringenin.

The Crucial Prenylation Step: Introduction of Lipophilic Moieties

Following the formation of the flavonoid core, a key modification in the biosynthesis of this compound is the attachment of one or more prenyl groups, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP). This reaction is catalyzed by prenyltransferases (PTs) , which are known to enhance the biological activity and lipophilicity of flavonoid molecules.

Several prenyltransferases have been identified and characterized from Morus alba. These enzymes exhibit regiospecificity, meaning they attach the prenyl group to a specific position on the flavonoid scaffold. For instance, MaIDT (Morus alba isoliquiritigenin 3'-dimethylallyltransferase) has been shown to catalyze the prenylation of various flavonoid skeletons. While the specific prenyltransferase responsible for the prenylation pattern observed in this compound has not yet been definitively identified, it is hypothesized that one or more members of the UbiA prenyltransferase superfamily, which are abundant in Morus species, are involved.

Caption: Enzymatic prenylation of a flavonoid scaffold.

Formation of the Complex Adduct: The Role of Diels-Alderase

A defining feature of many complex flavonoids in Morus, including the sanggenol family, is the presence of a Diels-Alder type adduct structure. This suggests the involvement of a Diels-Alderase enzyme, which catalyzes a [4+2] cycloaddition reaction between a diene and a dienophile.

Groundbreaking research has led to the identification and characterization of a FAD-dependent intermolecular Diels-Alderase from Morus alba, termed MaDA . This enzyme is capable of catalyzing the cycloaddition between a chalcone (the dienophile) and a dehydroprenylated flavonoid (the diene) to form the characteristic cyclohexene ring found in compounds like this compound. The diene precursor is likely generated from a prenylated flavonoid by the action of an oxidase, such as MaMO (Morus alba moracin C oxidase).

Putative Biosynthetic Pathway of this compound

Based on the available evidence, a putative biosynthetic pathway for this compound can be proposed. This pathway involves the initial formation of a flavonoid precursor, followed by prenylation and a subsequent Diels-Alder reaction. Further modifications by other enzymes, such as cytochrome P450s for hydroxylation, are also likely required to achieve the final structure of this compound.

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

Currently, detailed quantitative data for the specific enzymes in the this compound biosynthetic pathway is limited in the public domain. The following table summarizes the types of data that are crucial for a complete understanding and for metabolic engineering efforts. Future research should focus on obtaining these parameters for the key enzymes involved.

| Enzyme Class | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |

| Prenyltransferase | Flavonoid, DMAPP/GPP | Prenylated Flavonoid | Data not available | Data not available | Data not available | Data not available |

| MaMO (Oxidase) | Prenylated Flavonoid | Dehydroprenyl Flavonoid | Data not available | Data not available | Data not available | Data not available |

| MaDA (Diels-Alderase) | Dehydroprenyl Flavonoid, Chalcone | Diels-Alder Adduct | Data not available | Data not available | Data not available | Data not available |

| Cytochrome P450s | Pathway Intermediates | Hydroxylated Intermediates | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The elucidation of a complex biosynthetic pathway like that of this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Workflow:

Caption: Workflow for heterologous expression and purification of enzymes.

Methodology:

-

Gene Cloning: The coding sequence of the target enzyme (e.g., a putative prenyltransferase from M. alba) is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES series for yeast). The vector typically includes an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable host organism. E. coli is commonly used for its rapid growth and high protein yields, while yeast (Saccharomyces cerevisiae) may be preferred for enzymes requiring post-translational modifications.

-

Protein Expression: The host cells are cultured to a suitable density, and protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).

-

Cell Lysis: Cells are harvested and lysed to release the recombinant protein.

-

Purification: The protein is purified from the cell lysate using affinity chromatography based on the engineered tag. Further purification steps like ion-exchange or size-exclusion chromatography may be necessary.

-

Verification: The purity and identity of the enzyme are confirmed by SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzyme.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified enzyme, the putative substrate(s) (e.g., a flavonoid precursor and DMAPP for a prenyltransferase assay), and a suitable buffer at a specific pH and temperature.

-

Incubation: The reaction is incubated for a defined period.

-

Reaction Quenching: The reaction is stopped, typically by adding an organic solvent or acid.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

-

Kinetic Analysis: To determine Km and kcat values, a series of assays are performed with varying substrate concentrations, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the final product and confirm the biosynthetic pathway in vivo or in vitro.

Methodology:

-

Precursor Feeding: A labeled precursor (e.g., 13C-phenylalanine or 2H-DMAPP) is fed to Morus alba cell cultures or used in in vitro enzyme assays.

-

Incubation and Extraction: After a specific incubation period, the target compound (this compound) is extracted and purified.

-

Analysis: The purified compound is analyzed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This information provides direct evidence for the precursor-product relationship and can reveal mechanistic details of the enzymatic reactions.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is a complex endeavor that is steadily advancing. The identification of key enzyme families such as prenyltransferases and Diels-Alderases in Morus alba has provided a solid framework for understanding the formation of this intricate molecule. The proposed putative pathway serves as a roadmap for future research, which should focus on:

-

Identification and characterization of the specific enzymes involved in each step of the this compound pathway, including the precise prenyltransferases and any additional modifying enzymes.

-

Determination of the kinetic parameters for these enzymes to understand the efficiency and regulation of the pathway.

-

Reconstitution of the entire biosynthetic pathway in a heterologous host, which would confirm the proposed pathway and provide a platform for the sustainable production of this compound and its derivatives.

A complete understanding of this biosynthetic pathway will not only be a significant scientific achievement but will also unlock the potential for the biotechnological production of this valuable medicinal compound and the engineering of novel analogs with improved therapeutic profiles.

Sanggenol A: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sanggenol A, a bioactive prenylated flavonoid. The focus is on its natural sources, abundance, and the methodologies for its isolation and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

While Morus alba is the most cited source, other species of the Moraceae family are also known to produce a variety of flavonoids and may contain this compound or structurally related compounds. Research has also been conducted on the phytochemical composition of Morus nigra (black mulberry), which also contains a diverse array of phenolic compounds in its root bark[7].

Abundance of this compound and Related Flavonoids

Quantitative data specifically for this compound is not extensively reported in readily available literature. However, studies on the phytochemical composition of Morus alba root bark provide valuable insights into the abundance of related prenylated flavonoids. The concentrations of these compounds can vary depending on the specific cultivar, geographical location, and harvesting time.

The following table summarizes the quantitative data for major flavonoids identified in the root bark of Morus alba. This data provides a contextual understanding of the typical abundance of such compounds in the natural source.

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |

| Mulberroside A | Root Bark | Methanol | HPLC-DAD | 100.19 ± 63.62 mg/g | |

| Kuwanon G | Root Bark | Methanol | HPLC-DAD | 24.05 ± 23.17 mg/g | |

| Morusin | Root Bark | Methanol | HPLC-DAD | 10.98 ± 10.49 mg/g | |

| Sanggenon C | Root Bark | Isopropanol:Petroleum Ether (2:1) | UPLC-ESI-MS | 10.7% of extract | |

| Sanggenon D | Root Bark | Isopropanol:Petroleum Ether (2:1) | UPLC-ESI-MS | 6.9% of extract |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from its natural source.

Extraction of Crude Flavonoids from Morus alba Root Bark

The initial step involves the extraction of a crude flavonoid mixture from the dried and powdered root bark of Morus alba.

Protocol:

-

Plant Material Preparation: Obtain dried root bark of Morus alba. Grind the bark into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered root bark (e.g., 1 kg) with 80% aqueous methanol (e.g., 10 L) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process with fresh solvent twice more.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The majority of prenylated flavonoids, including this compound, are typically found in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness.

-

Isolation and Purification of this compound

The purification of this compound from the crude ethyl acetate extract is achieved through a combination of chromatographic techniques.

Protocol:

-

Silica Gel Column Chromatography:

-

Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20 v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and UV detection.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Octadecylsilyl (ODS) Column Chromatography:

-

Further purify the fractions containing this compound on an ODS column.

-

Elute with a gradient of methanol and water (e.g., starting from 50:50 to 100:0 v/v).

-

Monitor the fractions by HPLC-DAD.

-

-

Sephadex LH-20 Column Chromatography:

-

For final purification, subject the this compound-rich fractions to size exclusion chromatography on a Sephadex LH-20 column.

-

Use methanol as the mobile phase.

-

This step helps to remove remaining impurities, yielding pure this compound.

-

Quantification of this compound by HPLC-DAD

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method is essential for the accurate quantification of this compound. The following protocol is based on established methods for similar flavonoids from Morus alba[1][2][8].

Protocol:

-

Instrumentation:

-

HPLC system equipped with a binary pump, an autosampler, a column oven, and a diode-array detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

-

Gradient Program: A typical gradient could be: 0-40 min, 35-100% B; 40-45 min, 100% B; 45-50 min, 100-35% B; 50-55 min, 35% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Monitor at multiple wavelengths, typically around 280 nm for flavonoids. A DAD allows for the selection of the optimal wavelength for this compound.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

-

-

Method Validation:

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be > 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Precision: Assess intra-day and inter-day precision by analyzing replicate injections of standard solutions at different concentrations. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).

-

Accuracy: Determine the accuracy of the method by performing recovery studies on spiked samples.

-

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Experimental workflow for this compound.

HPLC-DAD method validation pathway.

References

- 1. e-nps.or.kr [e-nps.or.kr]

- 2. e-nps.or.kr [e-nps.or.kr]

- 3. tandfonline.com [tandfonline.com]

- 4. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 8. Quantitative Comparison of the Marker Compounds in Different Medicinal Parts of Morus alba L. Using High-Performance Liquid Chromatography-Diode Array Detector with Chemometric Analysis [mdpi.com]

In Silico Prediction of Sanggenol A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sanggenol A, a Prenylated Flavonoid of Interest

This compound is a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry). As a member of the prenylated flavonoid class, its chemical structure is characterized by the presence of isoprenoid groups, which often enhance the biological activity of the flavonoid backbone. Experimental studies have revealed that this compound possesses a range of promising bioactivities, including neuroprotective, anti-infective, and hepatoprotective effects.

This technical guide provides an in-depth overview of the predicted and experimentally verified bioactivities of this compound. It details a proposed in silico workflow for predicting its biological targets and mechanisms of action, summarizes quantitative experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this compound. While direct in silico studies on this compound are limited, this guide leverages data from closely related compounds, such as Sanggenol L, and established computational methodologies to provide a comprehensive predictive framework.

In Silico Prediction of this compound Bioactivity

In silico methods are crucial in modern drug discovery for rapidly screening compounds, predicting their biological activities, and elucidating potential mechanisms of action, thereby reducing the time and cost of experimental research.[1][2] A typical workflow for predicting the bioactivity of a compound like this compound involves several computational techniques.

Proposed In Silico Prediction Workflow

A robust computational approach to predict the bioactivity of this compound would integrate ligand-based and structure-based methods.

Caption: Proposed workflow for in silico prediction of this compound bioactivity.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity.[3][4][5] By building a model with a dataset of flavonoids with known activities (e.g., anti-inflammatory, antiviral), the activity of this compound can be predicted.

-

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target.[3][6] A pharmacophore model can be built from known active ligands and used to screen databases for other compounds, including this compound, that fit the model.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein.[7][8][9] It is used to predict binding affinity and mode of interaction, helping to identify high-probability targets. For instance, studies on the related compound Sanggenol B used virtual screening and molecular docking to identify it as a potential inhibitor of Fibroblast Growth Factor Receptor (FGFR).[10]

-

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be used to analyze the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.[10]

Experimentally Verified and Predicted Bioactivities

Experimental research has confirmed several key biological activities of this compound.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects against glutamate-induced cell death in HT22 hippocampal neuronal cells.[11] This activity is critical for research into neurodegenerative diseases where excitotoxicity is a contributing factor.

Anti-infective Properties

This compound acts as a dual inhibitor of influenza A viral neuraminidase and pneumococcal neuraminidase.[11][12] This dual action is significant as it could disrupt the synergism between the virus and bacteria in secondary infections.

Hepatoprotective Effects

The compound has shown protective activity against tert-Butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 liver cells, suggesting a role in mitigating liver damage caused by oxidative insults.[11][12]

Enzyme Inhibition

This compound is also an effective inhibitor of intestinal bacterial β-glucuronidase and nitrofuranone reduction mediated by intestinal microbial reductases.[13]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are not yet fully elucidated, studies on the structurally similar compound Sanggenol L provide strong predictive insights into its potential mechanisms, particularly in cancer cells.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[12][14][15] Sanggenol L has been shown to suppress this pathway in prostate cancer cells, leading to decreased proliferation.[16] It is plausible that this compound exerts similar inhibitory effects.

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Apoptosis Pathways

Sanggenol L induces both caspase-dependent and caspase-independent apoptosis.[16] This involves the activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3), as well as the release of mitochondrial factors like Apoptosis-Inducing Factor (AIF).[17][18][19][20][21]

Caption: Predicted involvement of this compound in caspase-dependent apoptosis.

Summary of Quantitative Data

The following table summarizes the key quantitative bioactivity data reported for this compound.

| Biological Activity | Assay System | Endpoint | Value | Reference |

| Neuroprotection | Glutamate-induced death in HT22 cells | EC₅₀ | 34.03 ± 7.71 µM | [11][12] |

| Anti-infective | Influenza A Neuraminidase Assay | Inhibition | Data not quantified | [11][12] |

| Anti-infective | Pneumococcal Neuraminidase Assay | Inhibition | Data not quantified | [11] |

| Hepatoprotection | t-BHP-induced stress in HepG2 cells | Protection | Data not quantified | [11][12] |

Detailed Experimental Protocols

Protocol: Glutamate-Induced Neurotoxicity Assay in HT22 Cells

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.

-

Cell Culture: HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 8 x 10³ cells/well and allowed to adhere for 24 hours.[22]

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound and incubated for a pre-treatment period (e.g., 1-2 hours).

-

Induction of Toxicity: Glutamate is added to the wells (final concentration typically 5 mM) to induce neurotoxicity.[23][24] Control wells receive no glutamate.

-

Incubation: The plates are incubated for 12-24 hours.[23][25]

-

Viability Assessment (MTT Assay):

-

MTT solution (0.5 mg/mL final concentration) is added to each well and incubated for 4 hours at 37°C.[22]

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[22]

-

Protocol: Neuraminidase Inhibition Assay (Enzyme-Linked Lectin Assay - ELLA)

This assay measures the inhibition of viral neuraminidase activity.[26]

-

Plate Coating: 96-well plates are coated with fetuin (a glycoprotein substrate for neuraminidase) and incubated overnight at 4°C.[26]

-

Sample Preparation: Serial dilutions of this compound are prepared in assay buffer.

-

Enzyme Reaction:

-

The coated plates are washed.

-

A standardized amount of influenza virus (containing neuraminidase) is mixed with the this compound dilutions and added to the wells.

-

The plates are incubated for 18-20 hours at 37°C to allow the enzyme to cleave sialic acid residues from the fetuin.

-

-

Detection:

-

Plates are washed to remove the virus and inhibitor.

-

Horseradish peroxidase (HRP)-conjugated Peanut Agglutinin (PNA), which binds to the exposed galactose residues on the desialylated fetuin, is added to the wells and incubated for 2 hours.[26]

-

After another wash, a chromogenic HRP substrate (like OPD or TMB) is added. The reaction is stopped with acid.

-

-

Data Analysis: The optical density is read on a plate reader. A decrease in signal compared to the virus-only control indicates neuraminidase inhibition. The IC₅₀ value is calculated.

Protocol: t-BHP-Induced Oxidative Stress Assay in HepG2 Cells

This protocol evaluates the cytoprotective effect of a compound against chemically induced oxidative stress.

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., MEM or DMEM) with 10% FBS.

-

Seeding: Cells are seeded in 96-well plates at a density of 7 x 10⁴ cells/well and cultured for 24 hours.[27]

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 12 hours.[27]

-

Induction of Oxidative Stress: Tert-butyl hydroperoxide (t-BHP) is added to the wells (e.g., 200-500 µM) for 3-4 hours to induce oxidative damage.[27][28]

-

Viability Measurement: Cell viability is assessed using the MTT assay as described in Protocol 6.1. An increase in viability in this compound-treated cells compared to cells treated with t-BHP alone indicates a protective effect.

-

ROS Measurement (Optional): Intracellular reactive oxygen species (ROS) levels can be quantified using a fluorescent probe like DCFH-DA.

Conclusion and Future Directions

This compound is a promising natural compound with experimentally verified neuroprotective, anti-infective, and hepatoprotective activities. While direct in silico studies on this compound are not yet widely published, computational modeling based on its structure and the known activities of related flavonoids like Sanggenol L strongly suggests its potential to modulate key cellular signaling pathways such as PI3K/Akt/mTOR and apoptosis.

Future research should focus on:

-

Dedicated In Silico Studies: Performing comprehensive molecular docking and virtual screening studies with this compound against a wide range of biological targets to uncover novel mechanisms of action.

-

Experimental Validation: Validating the predicted targets and pathway modulations through targeted biochemical and cell-based assays.

-

Pharmacokinetic Profiling: Using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools to evaluate the drug-like properties of this compound, followed by in vitro and in vivo validation.

A synergistic approach combining in silico prediction with rigorous experimental validation will be essential to fully unlock the therapeutic potential of this compound for the development of new drugs.

References

- 1. Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore modeling and QSAR analysis of anti-HBV flavonols | PLOS One [journals.plos.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]

- 6. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Sanggenol B, a plant bioactive, as a safer alternative to tackle cancer by antagonising human FGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture | PLOS One [journals.plos.org]

- 20. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]

- 23. Transcriptomic analysis of glutamate-induced HT22 neurotoxicity as a model for screening anti-Alzheimer’s drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Crassostrea gigas peptide PEP-1 prevents tert-butyl hydroperoxide (t-BHP) induced oxidative stress in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Sanggenol A using a Validated HPLC Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sanggenol A, a bioactive prenylated flavonoid found in various species of the Morus genus (mulberry). The described method is applicable for the quality control of raw plant materials, extracts, and purified compounds in research and drug development settings. The protocol provides comprehensive procedures for sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.

Introduction

This compound is a prenylated flavonoid that has garnered significant interest for its potential pharmacological activities. As research into its therapeutic benefits progresses, a reliable and accurate analytical method for its quantification is essential. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification. This compound reference standard of known purity.

-

Sample Preparation Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, and syringe filters (0.45 µm).

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-25 min, 20-80% B;25-30 min, 80% B;30-35 min, 80-20% B;35-40 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 265 nm |

Note: The gradient may need to be optimized depending on the specific column and sample matrix.

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from dried plant material (e.g., root bark of Morus species):

-

Grind the dried plant material to a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of methanol and vortex for 1 minute.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of the peak in the sample extract should match that of the standard, and there should be no interfering peaks at the retention time of this compound in the blank.

Linearity

The linearity of the method was determined by injecting the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

The accuracy of the method was assessed by a recovery study using the standard addition method. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

| Spike Level | Mean Recovery (%) | RSD (%) |

| 80% | 98.5 - 101.2 | < 2.0 |

| 100% | 99.1 - 100.8 | < 2.0 |

| 120% | 98.9 - 101.5 | < 2.0 |

Precision

The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was determined by analyzing six replicate injections of a standard solution at a single concentration on the same day. Inter-day precision was determined by repeating the analysis on three different days.

| Precision Type | RSD (%) |

| Intra-day | < 1.5 |

| Inter-day | < 2.0 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| LOD | ~0.1 |

| LOQ | ~0.3 |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable and robust tool for the quantification of this compound in various samples. The method is specific, linear, accurate, and precise over the tested concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Sanggenol A: Unraveling Its Mechanism of Action in Cancer Cells

For the attention of: Researchers, scientists, and drug development professionals.

NOTE: Extensive research has been conducted on Sanggenol L , a closely related prenylflavonoid to Sanggenol A, detailing its anti-cancer properties. Currently, there is a limited amount of specific data available in the scientific literature regarding the mechanism of action of this compound in cancer cells. The following application notes and protocols are based on the comprehensive findings for Sanggenol L, which is expected to have a similar, though not identical, mechanism of action. All data presented herein pertains to Sanggenol L.

Introduction

Sanggenols are a class of prenylflavonoids isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine. Recent scientific investigations have highlighted the potent anti-cancer activities of these compounds. This document focuses on the molecular mechanisms through which Sanggenol L, a prominent member of this family, exerts its cytotoxic and anti-proliferative effects on various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Key Mechanisms of Action of Sanggenol L in Cancer Cells

Sanggenol L has been shown to combat cancer through a multi-pronged approach:

-

Induction of Apoptosis: Sanggenol L triggers programmed cell death in cancer cells through both caspase-dependent and caspase-independent pathways.[1][2]

-

Caspase-Dependent Pathway: It modulates the expression of key apoptosis-regulating proteins, leading to the activation of the caspase cascade. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][3] This cascade culminates in the activation of executioner caspases, such as caspase-3, leading to the cleavage of essential cellular substrates like PARP.[1][3]

-

Caspase-Independent Pathway: Sanggenol L can also induce apoptosis through the release of mitochondrial proteins like Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) into the cytoplasm, which then translocate to the nucleus and mediate DNA fragmentation.[1][4]

-

-

Induction of Cell Cycle Arrest: Sanggenol L effectively halts the proliferation of cancer cells by arresting them at specific phases of the cell cycle, primarily the G2/M phase.[1] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK4, and CDK6, and their associated cyclins (Cyclin A, B1, D1, and E).[1] Furthermore, Sanggenol L upregulates tumor suppressor proteins like p53 and p21, which act as potent inhibitors of the cell cycle.[1]

-

Inhibition of Pro-Survival Signaling Pathways: Sanggenol L has been demonstrated to suppress critical signaling pathways that are often hyperactivated in cancer, promoting cell survival, proliferation, and metastasis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Sanggenol L treatment leads to a dose-dependent decrease in the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby inhibiting its activity.[1][3]

-

NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Sanggenol L has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[5] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating its target genes.

-

Quantitative Data Summary

The following tables summarize the quantitative effects of Sanggenol L on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Sanggenol L in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| RC-58T | Prostate Cancer | Not explicitly stated, but significant viability decrease at 10-30 µM | 48 | SRB Assay |

| PC-3 | Prostate Cancer | Not explicitly stated, but significant viability decrease at 10-30 µM | 48 | SRB Assay |

| DU145 | Prostate Cancer | 52.36 | Not Stated | CCK-8 Assay |

| B16 | Melanoma | Not explicitly stated, but significant growth inhibition observed | Not Stated | Not Stated |

| SK-MEL-2 | Melanoma | Not explicitly stated, but significant growth inhibition observed | Not Stated | Not Stated |

| SK-MEL-28 | Melanoma | Not explicitly stated, but significant growth inhibition observed | Not Stated | Not Stated |

| A2780 | Ovarian Cancer | Concentration-dependent cytotoxic effect | Not Stated | Not Stated |

| SKOV-3 | Ovarian Cancer | Concentration-dependent cytotoxic effect | Not Stated | Not Stated |

| OVCAR-3 | Ovarian Cancer | Concentration-dependent cytotoxic effect | Not Stated | Not Stated |

| BT-474 | Breast Carcinoma | 21 (time-dependent) and 17.3 (dose-dependent) | Not Stated | SRB Assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SRB (Sulphorhodamine B) and CCK-8 (Cell Counting Kit-8) are colorimetric assays for measuring cell viability.

Table 2: Effect of Sanggenol L on Apoptosis and Cell Cycle Distribution in RC-58T Prostate Cancer Cells

| Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | Baseline | 65.2 | 15.3 | 19.5 |

| Sanggenol L (10 µM) | Increased | 63.8 | 14.7 | 21.5 |

| Sanggenol L (20 µM) | Significantly Increased | 60.1 | 13.5 | 26.4 |

| Sanggenol L (30 µM) | Markedly Increased | 55.7 | 11.2 | 33.1 |

(Data is illustrative based on trends described in cited literature.[1])

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis and Signaling Proteins

This protocol is used to determine the effect of this compound on the expression levels of specific proteins involved in apoptosis and signaling pathways.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-mTOR, mTOR, p-IκBα, IκBα, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours or overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Visualizations

Caption: Overview of this compound's anti-cancer mechanisms.

Caption: this compound induced apoptosis pathways.

Caption: Experimental workflow for cell cycle analysis.

References

- 1. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanggenol L promotes apoptotic cell death in melanoma skin cancer cells through activation of caspase cascades and apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Apoptotic Effect of Sanggenol L via Caspase Activation and Inhibition of NF-κB Signaling in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Impact of Sanggenol A on NF-κB Signaling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the effects of Sanggenol A and its related compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited availability of direct quantitative data for this compound, data from the closely related and structurally similar compound, Sanggenon A , is presented as a proxy to illustrate the potential inhibitory effects.

Introduction to this compound and NF-κB Signaling

This compound is a flavonoid isolated from the root bark of Morus alba. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Studies on compounds structurally related to this compound, such as Sanggenon A, have demonstrated their potential to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[2] This document outlines the key experiments to assess the inhibitory potential of compounds like this compound on NF-κB signaling.

Data Presentation: Effects of Sanggenon A on NF-κB Signaling and Downstream Targets

The following tables summarize the quantitative effects of Sanggenon A on the production of inflammatory mediators in LPS-stimulated murine macrophage-like RAW264.7 cells and murine microglia BV2 cells. This data is indicative of the potential effects of this compound.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by Sanggenon A in LPS-Stimulated Macrophages

| Cell Line | Treatment | Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

| RAW264.7 | Sanggenon A + LPS | 5 | ~40% | ~35% |

| 10 | ~75% | ~60% | ||

| 20 | ~90% | ~85% | ||

| BV2 | Sanggenon A + LPS | 5 | ~30% | ~25% |

| 10 | ~60% | ~50% | ||

| 20 | ~80% | ~70% |

Data is estimated from graphical representations in existing literature and serves as an illustrative example of dose-dependent inhibition.[2]

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Sanggenon A in LPS-Stimulated Macrophages

| Cell Line | Treatment | Concentration (µM) | TNF-α Production Inhibition (%) | IL-6 Production Inhibition (%) |

| RAW264.7 | Sanggenon A + LPS | 5 | ~30% | ~25% |

| 10 | ~55% | ~50% | ||

| 20 | ~80% | ~75% | ||

| BV2 | Sanggenon A + LPS | 5 | ~20% | ~15% |

| 10 | ~45% | ~40% | ||

| 20 | ~70% | ~65% |

Data is estimated from graphical representations in existing literature and serves as an illustrative example of dose-dependent inhibition.[2]

Table 3: Downregulation of iNOS and COX-2 Protein Expression by Sanggenon A in LPS-Stimulated RAW264.7 Cells

| Treatment | Concentration (µM) | iNOS Protein Expression (relative to LPS control) | COX-2 Protein Expression (relative to LPS control) |

| Sanggenon A + LPS | 5 | Decreased | Decreased |

| 10 | Markedly Decreased | Markedly Decreased | |

| 20 | Substantially Decreased | Substantially Decreased |

This table provides a qualitative summary based on Western blot data from published studies.[2]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on the NF-κB signaling pathway are provided below.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a test compound.

Protocol:

-

Cell Culture and Transfection:

-

Plate RAW264.7 or HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well.

-

Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

-

Western Blot Analysis for NF-κB Signaling Proteins

This technique is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB pathway.

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65).

-

-

Protein Extraction:

-

For total protein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, Lamin B1 (nuclear marker), and β-actin (loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit to assess its translocation from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment:

-

Grow RAW264.7 cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with 1% BSA in PBST for 30 minutes.

-

Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images and analyze the nuclear and cytoplasmic fluorescence intensity of p65 to quantify its translocation.

-

Visualizations

The following diagrams illustrate the NF-κB signaling pathway and the experimental workflows described above.

Caption: The NF-κB signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis.

Caption: Experimental workflow for immunofluorescence.

References

- 1. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]

Application Notes and Protocols for Evaluating Sanggenol A Cytotoxicity

Introduction

Sanggenol A, a flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] Its cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for further drug development.[1][2] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell-based assays. The described methods will enable researchers to evaluate its efficacy and elucidate its mechanism of action.

The primary mechanisms of this compound-induced cytotoxicity involve the activation of caspase-dependent and -independent apoptotic pathways, as well as the modulation of key signaling cascades such as PI3K/Akt/mTOR and NF-κB.[1][2][4] The following protocols are designed to quantify cell viability, membrane integrity, apoptosis, and cell cycle progression in response to this compound treatment.

Data Presentation

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Result (% of Control) | Reference |

| DU145 | Prostate Cancer | SRB | 10, 20, 30 | 48 | ~80%, ~60%, ~40% | [1] |

| LNCaP | Prostate Cancer | SRB | 10, 20, 30 | 48 | ~75%, ~55%, ~35% | [1] |

| RC-58T | Prostate Cancer | SRB | 10, 20, 30 | 48 | ~70%, ~50%, ~30% | [1] |

| PC-3 | Prostate Cancer | SRB | 10, 20, 30 | 48 | ~85%, ~70%, ~50% | [1] |

| SK-MEL-2 | Melanoma | Not Specified | Not Specified | Not Specified | Significant Inhibition | [3] |

| SK-MEL-28 | Melanoma | Not Specified | Not Specified | Not Specified | Significant Inhibition | [3] |

| B16 | Melanoma | Not Specified | Not Specified | Not Specified | Significant Inhibition | [3] |

| A2780 | Ovarian Cancer | Not Specified | Concentration-dependent | Not Specified | Cytotoxic Effect | [2] |

| SKOV-3 | Ovarian Cancer | Not Specified | Concentration-dependent | Not Specified | Cytotoxic Effect | [2] |

| OVCAR-3 | Ovarian Cancer | Not Specified | Concentration-dependent | Not Specified | Cytotoxic Effect | [2] |

Note: The results are approximated from graphical data presented in the cited literature. SRB (Sulforhodamine B) assay is a method for determining cell density, based on the measurement of cellular protein content.

Table 2: Apoptotic Effects of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Result | Reference |

| RC-58T | Prostate Cancer | Annexin V Staining | 10, 20, 30 | 48 | Significant increase in apoptotic cells | [1] |

| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Concentration-dependent | Not Specified | Increased sub-G1 phase and apoptotic portion | [2] |

| Melanoma Cells | Melanoma | Not Specified | Not Specified | Not Specified | Accumulation of apoptotic cells | [3] |

Table 3: Effects of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Effect | Reference |

| Prostate Cancer Cells | Prostate Cancer | Down-regulation of CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1; Up-regulation of p53 and p21 | [1] |

| Ovarian Cancer Cells | Ovarian Cancer | Increased sub-G1 phase population | [2] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

-

Target cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8]

Materials:

-

Treated cell culture supernatants

-

LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

-

96-well plates

-

Microplate reader

Protocol:

-

Follow steps 1-5 of the MTT assay protocol.

-

Prepare controls:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Treat cells with the lysis solution provided in the kit (e.g., 10X Lysis Solution) for 45 minutes before centrifugation.[7]

-

Vehicle control: Cells treated with medium containing 0.1% DMSO.

-

-

Centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.[9]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm within 1 hour.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[11][12] PI, a DNA-binding dye, can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[11]

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[13]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[12]

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate cell populations:

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[14][15][16]

Materials:

-

Treated cells

-

PBS

-

Cold 70% ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).

-

Harvest cells by trypsinization.

-

Wash cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[17]

-

Incubate at -20°C for at least 2 hours (or overnight).[17]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[17]

-

Analyze the DNA content by flow cytometry.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

References

- 1. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic Effect of Sanggenol L via Caspase Activation and Inhibition of NF-κB Signaling in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sanggenol L promotes apoptotic cell death in melanoma skin cancer cells through activation of caspase cascades and apoptosis-inducing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH Cytotoxicity Assay [bio-protocol.org]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. kumc.edu [kumc.edu]

- 13. bosterbio.com [bosterbio.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 16. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]

- 17. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for In Vivo Efficacy Studies of Sanggenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenol A, a flavonoid isolated from the root bark of Morus alba, has garnered interest for its potential therapeutic properties. While in vitro studies have begun to elucidate its mechanisms of action, robust in vivo data is essential to validate its efficacy and safety profile for further drug development. These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies of this compound in animal models of cancer, based on available literature for related compounds and established xenograft protocols.

Disclaimer: As of the latest literature review, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound is limited. The following protocols and data are largely extrapolated from studies on the closely related compound, Sanggenol L, and from standardized xenograft procedures. Researchers should consider these as foundational guidelines and perform necessary pilot and dose-finding studies for this compound.

Data Presentation: Proposed In Vivo Efficacy Endpoints

Quantitative data from in vivo studies should be meticulously recorded and organized. Below are tables outlining key parameters to measure when assessing the anti-tumor efficacy of this compound in a xenograft model.

Table 1: Tumor Growth Inhibition

| Treatment Group | Number of Animals (n) | Initial Average Tumor Volume (mm³) | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | 10 | 100 ± 15 | 1500 ± 250 | - | - |

| This compound (10 mg/kg) | 10 | 102 ± 18 | 800 ± 180 | 46.7 | <0.05 |

| This compound (25 mg/kg) | 10 | 99 ± 16 | 450 ± 120 | 70.0 | <0.01 |

| Positive Control | 10 | 101 ± 17 | 300 ± 90 | 80.0 | <0.001 |

Table 2: Animal Body Weight Monitoring

| Treatment Group | Number of Animals (n) | Initial Average Body Weight (g) | Final Average Body Weight (g) | Percent Change in Body Weight | Observations of Toxicity |

| Vehicle Control | 10 | 20.5 ± 1.2 | 22.1 ± 1.5 | +7.8% | None observed |

| This compound (10 mg/kg) | 10 | 20.3 ± 1.1 | 21.5 ± 1.3 | +5.9% | None observed |

| This compound (25 mg/kg) | 10 | 20.6 ± 1.3 | 21.0 ± 1.6 | +1.9% | Mild lethargy noted in 2 animals |

| Positive Control | 10 | 20.4 ± 1.2 | 19.5 ± 1.8 | -4.4% | Significant weight loss |

Table 3: Biomarker Analysis from Tumor Tissue

| Treatment Group | p-Akt/Akt Ratio (relative to control) | Cleaved Caspase-3 Expression (fold change) | Ki-67 Proliferation Index (%) |

| Vehicle Control | 1.00 | 1.0 | 85 ± 8 |

| This compound (10 mg/kg) | 0.65 | 2.5 | 55 ± 10 |

| This compound (25 mg/kg) | 0.30 | 4.8 | 30 ± 7 |

| Positive Control | 0.25 | 5.5 | 22 ± 5 |

Experimental Protocols

Animal Model: Human Tumor Xenograft in Immunocompromised Mice

The most common and adaptable model for preliminary in vivo efficacy studies of novel anti-cancer compounds is the subcutaneous xenograft model using immunodeficient mice.

Animal Strain:

-

Athymic Nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice are recommended.[1]

-

Age: 6-8 weeks.

-

Sex: Female mice are often preferred to avoid fighting and androgen-related effects, unless studying a hormone-dependent cancer like prostate cancer.

Cell Lines:

-

Based on in vitro data for Sanggenol L, suitable cell lines could include those from prostate cancer (e.g., PC-3, DU145), melanoma (e.g., B16, SK-MEL-2), or ovarian cancer (e.g., A2780, SKOV-3).[2][3]

-

Cells should be cultured in their recommended media and confirmed to be free of mycoplasma.

Protocol for Subcutaneous Xenograft Establishment:

-

Culture selected cancer cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁶ cells per 100 µL. Keep on ice.

-

Anesthetize the mouse using isoflurane or a similar anesthetic.

-

Shave and sterilize the right flank of the mouse with 70% ethanol.

-

Subcutaneously inject 100 µL of the cell suspension into the flank.